molecular formula C12H22N2O8 B1248823 O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine

O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine

Cat. No. B1248823
M. Wt: 322.31 g/mol
InChI Key: KUIFHYPNNRVEKZ-VIJRYAKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine is a L-threonine derivative that is N-acetyl-alpha-D-galactosamine linked via an alpha glycosidic bond to the O at position 3 of L-threonine. It is a non-proteinogenic L-alpha-amino acid and a L-threonine derivative.

Scientific Research Applications

Enzyme Hydrolysis of Mucin-Type Glycoproteins

Research by Umemoto, Bhavanandan, & Davidson (1977) identified an enzyme from Diplococcus pneumoniae capable of hydrolyzing the O-glycosidic linkage between alpha-N-acetyl-D-galactosamine and serine or threonine in mucins and mucin-type glycoproteins. This enzyme is unique in its ability to cleave the linkage between carbohydrates and serine or threonine residues in glycoproteins, making it a valuable tool for studying the distribution and function of mucin-type glycoproteins in normal and cancer cells.

Structure and Epitope Specificity in Bacterial Polysaccharides

Sidorczyk et al. (1995) explored the structure and epitope specificity of the O-specific polysaccharide of Proteus penneri strain 12 containing the amide of D-galacturonic acid with L-threonine. Their study Sidorczyk et al., 1995 revealed the significant role of D-GalA(L-Thr) in the serological specificity of the P. penneri 12 O-antigen, providing insights into bacterial immunogenicity and potential vaccine development.

Glycosylation of Proteins and Peptides

Granovsky et al. (1994) investigated the specificity of UDPgalactose:glycoprotein-N-acetyl-D-galactosamine 3-beta-D-galactosyltransferase towards GalNAc-containing glycopeptide substrates Granovsky et al., 1994. Their findings emphasized the role of the peptide core structure and glycosylation in controlling the biosynthesis of O-glycans, which has significant implications in understanding protein modification and function.

Glycosylation in Myelin Protein

Hagopian et al. (1971) identified a specific threonine residue in the A1 protein from central nervous system myelin, which is glycosylated by a polypeptide N-acetylgalactosaminyl-transferase, forming an N-acetylgalactos-aminyl-O-threonine linkage Hagopian et al., 1971. This discovery contributes to our understanding of the structure and function of myelin proteins in the nervous system.

properties

Molecular Formula

C12H22N2O8

Molecular Weight

322.31 g/mol

IUPAC Name

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid

InChI

InChI=1S/C12H22N2O8/c1-4(7(13)11(19)20)21-12-8(14-5(2)16)10(18)9(17)6(3-15)22-12/h4,6-10,12,15,17-18H,3,13H2,1-2H3,(H,14,16)(H,19,20)/t4-,6-,7+,8-,9+,10-,12+/m1/s1

InChI Key

KUIFHYPNNRVEKZ-VIJRYAKMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine
Reactant of Route 2
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine
Reactant of Route 3
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine
Reactant of Route 4
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine
Reactant of Route 5
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine
Reactant of Route 6
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine

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